(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-11-16(10-23-24)18-13-25(12-15-6-2-3-7-17(15)18)22(26)21-14-27-19-8-4-5-9-20(19)28-21/h2-11,18,21H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFYCKQJPMTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that exhibits notable biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a dihydrobenzo[b][1,4]dioxin core linked to a pyrazole and isoquinoline moiety. Its molecular formula is , and it has a molecular weight of 364.43 g/mol. The synthesis typically involves multi-step organic reactions that can include cyclization and nucleophilic substitution to introduce the various functional groups necessary for its biological activity .
Biological Activity
Research indicates that compounds with similar structures to (2,3-dihydrobenzo[b][1,4]dioxin) exhibit a range of biological activities including:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds with the dioxin moiety have demonstrated inhibitory effects on cyclooxygenase enzymes (COX) which are often upregulated in cancer .
- Anti-inflammatory Effects : The presence of the pyrazole ring suggests potential anti-inflammatory activity. Similar compounds have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .
- Neuroprotective Potential : Some derivatives have shown promise in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
The mechanism through which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes such as COX or other cyclooxygenases involved in inflammatory responses.
- Receptor Binding : Its structure allows it to fit into active sites of receptors or enzymes, potentially modulating their activity through competitive inhibition or allosteric modulation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole | Contains pyrazole and dioxin | Anticancer, anti-inflammatory |
| Benzodioxane derivatives | Similar dioxane structure | Hepatoprotective |
| 5-Amino-N-aryl-pyrazole | Substituted aryl group | Anticancer |
These comparisons highlight how modifications in substituents can influence the therapeutic profiles and efficacy of related compounds .
Case Studies
Several studies have investigated the biological activities of compounds related to (2,3-dihydrobenzo[b][1,4]dioxin). For example:
- A study published in Journal of Medicinal Chemistry demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .
- Another investigation highlighted its potential as an anti-inflammatory agent in animal models of arthritis, showing reduced swelling and pain upon treatment with the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone?
- Methodology : Synthesis typically involves multi-step protocols:
Precursor preparation : Start with commercially available 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid and 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline.
Coupling reaction : Use a coupling agent like EDCI/HOBt in anhydrous DMF under nitrogen to form the methanone bridge .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Key challenges : Optimize reaction time (4–8 hours) and temperature (0°C to room temperature) to minimize by-products like unreacted precursors or oxidized derivatives .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., dihydroisoquinoline CH₂ groups at δ 2.8–3.2 ppm) and carbonyl resonance (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 431.18) .
- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between the dioxin and isoquinoline moieties .
- Validation : Compare spectral data with structurally analogous compounds, such as (4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at –20°C in amber vials under argon to prevent photodegradation of the dioxin ring .
- Stability assays :
- Thermal stability : TGA/DSC to assess decomposition temperatures (expected >200°C for the methanone core) .
- Hydrolytic stability : Monitor pH-dependent degradation in aqueous buffers (e.g., rapid hydrolysis at pH <3 or >10) .
Advanced Research Questions
Q. How does the pyrazole substituent influence biological activity in structure-activity relationship (SAR) studies?
- Methodology :
Analog synthesis : Replace 1-methylpyrazole with substituents like 3-nitro or 4-fluoro groups .
Biological testing : Screen analogs against kinase targets (e.g., JAK2 or EGFR) using fluorescence polarization assays .
- Key findings :
- Methyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Electron-withdrawing groups (e.g., NO₂) : Improve target affinity but may reduce solubility (logP increases by ~0.5 units) .
Q. What computational strategies predict binding modes to neurological targets?
- Approach :
Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). The dihydroisoquinoline moiety shows π-π stacking with Phe234 .
MD simulations : Run 100-ns trajectories to assess stability of the methanone-dioxin hinge region in ATP-binding pockets .
- Validation : Compare with experimental IC₅₀ values from radioligand binding assays (e.g., Ki = 12 nM for 5-HT₂A) .
Q. How can researchers resolve contradictions in biological assay data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 50 nM vs. 220 nM in two studies):
- Possible causes :
- Assay conditions : Differences in ATP concentrations (10 µM vs. 100 µM) .
- Protein source : Recombinant vs. native kinase isoforms .
- Resolution : Standardize protocols using the ADP-Glo™ Kinase Assay with purified enzyme .
Q. What in vivo models are suitable for evaluating neuroprotective efficacy?
- Experimental design :
- Animal models : MPTP-induced Parkinson’s disease in C57BL/6 mice .
- Dosage : 10 mg/kg/day (oral) for 14 days; monitor dopamine levels via HPLC .
- Controls : Compare with L-DOPA and vehicle groups .
- Endpoint analysis : Rotarod performance and immunohistochemistry for tyrosine hydroxylase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
